4-(bromomethyl)-3-isobutyl-1H-pyrazole
Overview
Description
4-(Bromomethyl)-3-isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the fourth position and an isobutyl group at the third position on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3-isobutyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-isobutyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids
- Methyl derivatives
Scientific Research Applications
4-(Bromomethyl)-3-isobutyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-isobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
4-(Chloromethyl)-3-isobutyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-3-isobutyl-1H-pyrazole: Lacks the halogen substituent, leading to different reactivity.
3-Isobutyl-1H-pyrazole: Lacks the bromomethyl group, resulting in different chemical properties and applications.
Uniqueness: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts specific reactivity, making it a valuable intermediate in organic synthesis. The bromine atom enhances the compound’s electrophilicity, facilitating various substitution and addition reactions.
Properties
IUPAC Name |
4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGNPMZLVFYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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